Flomoxef

Description

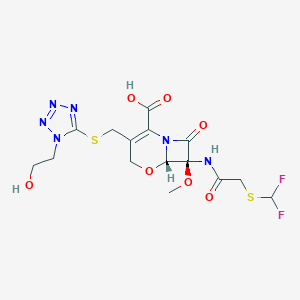

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F2N6O7S2/c1-29-15(18-8(25)6-31-13(16)17)11(28)23-9(10(26)27)7(4-30-12(15)23)5-32-14-19-20-21-22(14)2-3-24/h12-13,24H,2-6H2,1H3,(H,18,25)(H,26,27)/t12-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRBTBZOWWGKMK-DOMZBBRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)O)NC(=O)CSC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@]1([C@@H]2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)O)NC(=O)CSC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F2N6O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048845 | |

| Record name | Flomoxef | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99665-00-6 | |

| Record name | Flomoxef | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99665-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flomoxef [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099665006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flomoxef | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11935 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flomoxef | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLOMOXEF | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9E5U5XF42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Flomoxef Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flomoxef sodium, a potent second-generation oxacephem antibiotic, is distinguished by its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its efficacy and stability against certain β-lactamases have established it as a significant therapeutic agent. This technical guide provides a comprehensive overview of the primary industrial synthesis pathway for this compound sodium, detailing the reaction mechanisms, experimental protocols, and quantitative data. Furthermore, it explores the inherent advantages of the described synthetic route, offering valuable insights for researchers and professionals engaged in antibiotic drug development and manufacturing.

Introduction

This compound sodium belongs to the oxacephem class of β-lactam antibiotics, structurally similar to cephalosporins but with an oxygen atom replacing the sulfur atom in the dihydrothiazine ring. This structural modification contributes to its stability against β-lactamase enzymes.[2] The synthesis of this compound sodium is a multi-step process that requires precise control of reaction conditions to ensure high yield and purity. This guide will focus on the most common and industrially scalable synthesis route, which commences from a protected 7-amino-oxacephem core.

Primary Synthesis Pathway

The industrial synthesis of this compound sodium is a multi-step chemical process that can be broadly categorized into three key stages:

-

Formation of the Acyl Side Chain and Thioether Linkage: This stage involves the introduction of the characteristic (difluoromethylthio)acetyl side chain at the 7-amino position of the oxacephem nucleus.

-

Introduction of the Tetrazolylthiomethyl Side Chain: The subsequent step is the nucleophilic substitution at the C-3' position to introduce the 1-(2-hydroxyethyl)-1H-tetrazol-5-ylthio moiety.

-

Deprotection and Salt Formation: The final steps involve the removal of protecting groups and the conversion of the resulting this compound acid into its stable and water-soluble sodium salt.

A generalized overview of this synthetic pathway is presented below.

Synthesis of this compound Acid

The synthesis of this compound acid typically starts from an advanced intermediate, such as (6R,7R)-3-chloro-7-(2-((difluoromethyl)sulfenyl)acetamido)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-(benzhydryl) carboxylate (referred to as Intermediate FF-03 in some literature).

Step 1: Reaction with m-Cresol

The initial step involves the reaction of the advanced intermediate with m-cresol. This reaction is typically carried out at an elevated temperature of 65-70°C.[3] Following the completion of the reaction, the mixture is cooled, and a solvent is added for the subsequent work-up to obtain a solution of this compound acid.[3]

Step 2: Formation and Isolation of this compound Triethylamine Salt

To purify the this compound acid, it is often converted into a crystalline triethylamine salt. Triethylamine is added to the this compound acid solution, leading to the precipitation of this compound triethylamine salt.[3] This salt is then isolated by filtration and dried.[3]

Synthesis of this compound Sodium

The final step is the conversion of the purified this compound triethylamine salt into this compound sodium.

Step 3: Salt Conversion

The this compound triethylamine salt is dissolved in an organic solvent and cooled to a low temperature, typically between -25°C and -20°C.[3] A solution of a sodium salt, such as sodium isooctanoate, in an organic solvent is then added dropwise.[3] This leads to the formation of this compound sodium, which precipitates out of the solution. The product is then isolated by filtration, washed, and dried to yield high-purity this compound sodium.[3]

An alternative final step involves the direct conversion of this compound acid to this compound sodium by reacting it with a sodium source like sodium bicarbonate in an aqueous solution at 0-10°C, followed by purification and lyophilization.[4]

Visualized Synthesis Pathway and Experimental Workflow

The following diagrams illustrate the core synthesis pathway and a typical experimental workflow for the final salt formation.

References

Early Clinical Experiences with Flomoxef in Japan: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Flomoxef (FMOX), an oxacephem antibiotic developed by Shionogi & Co., Ltd., was first approved in Japan in 1988.[1] Its introduction marked a significant addition to the antibacterial arsenal, offering a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria.[1][2] This technical guide provides a comprehensive overview of the early clinical experiences with this compound in Japan, focusing on pivotal data from studies conducted primarily in the late 1980s. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and visual representations of key concepts.

Efficacy in Japanese Clinical Trials

Early clinical trials in Japan involving a large patient population demonstrated the effectiveness of this compound across a variety of infections. A summary of these findings is presented below.

Table 1: Overall Clinical Efficacy of this compound in Early Japanese Trials

| Patient Population | Number of Patients | Efficacy Rate (Excellent to Good Response) | Antibacterial Effect | Source |

| Various Infections | 2,494 | 77.1% | 80 to 100% | [2] |

Table 2: Clinical Efficacy of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA)

| Efficacy Rate against MRSA | Source |

| 83.3% | [2] |

Table 3: Clinical Efficacy in Neonatal Bacterial Infections

A study involving 171 neonates treated with this compound for bacterial infections provided the following efficacy data for the 52 patients who responded to treatment.

| Clinical Outcome | Number of Patients |

| Excellent | 15 |

| Good | 34 |

| Fair | 1 |

| Poor | 2 |

| Total | 52 |

Source: [Sakata H, et al. Kansenshogaku Zasshi. 1993]

Safety and Tolerability Profile

The safety of this compound was a key aspect of its early clinical evaluation in Japan. The type and incidence of side effects were found to be comparable to other injectable cephem antibiotics of the time.

Table 4: Incidence of Adverse Reactions in Early Japanese Clinical Trials

| Patient Population | Total Patients | Patients with Adverse Reactions | Incidence Rate | Source |

| Pre-approval clinical trials | 3,267 | 414 | 12.7% | |

| 6-year post-marketing survey | 27,651 | 810 | 2.9% |

Importantly, no spermatogenic or significant hematological side effects were observed in the early clinical trials.[2]

Pharmacokinetic Profile in Japanese Subjects

Pharmacokinetic studies were crucial in determining the appropriate dosing regimens for this compound. The key parameters identified in early Japanese studies are summarized below.

Table 5: Key Pharmacokinetic Parameters of this compound in Adults

| Parameter | Value | Source |

| Plasma Half-life | Approximately 50 minutes | [2] |

| Urinary Excretion (unchanged form) | 85% within 6 hours | [2] |

Table 6: Pharmacokinetic Parameters of this compound in Neonates

Pharmacokinetic studies in neonates revealed differences based on postnatal age, guiding age-specific dosing recommendations.

| Neonatal Age Group | Serum Half-life |

| 1-6 days old (Low Birth Weight) | 3.93 hours |

| 1-6 days old (Mature) | 2.29 hours |

| 8-19 days old (Mature) | 1.62 hours |

Source: [Fujita K, et al. Japanese Journal of Antibiotics. 1991]

Experimental Protocols

While detailed protocols from the initial late 1980s studies are not fully available in accessible literature, this section outlines the general methodologies based on available information.

Phase I Clinical Study in Healthy Male Volunteers

-

Objective: To assess the safety, tolerability, and pharmacokinetics of this compound.

-

Methodology:

-

Subjects: Healthy adult male volunteers.

-

Dosage: Single and multiple intravenous administrations of this compound in escalating doses.

-

Pharmacokinetic Sampling: Serial blood and urine samples were collected at predefined time points post-administration.

-

Analysis: this compound concentrations in plasma and urine were determined using high-performance liquid chromatography (HPLC). Pharmacokinetic parameters, including half-life, volume of distribution, and total body clearance, were calculated.

-

Safety Assessment: Continuous monitoring of vital signs, physical examinations, and regular clinical laboratory tests (hematology, blood chemistry, and urinalysis).

-

Pivotal Clinical Trials for Efficacy and Safety

-

Objective: To evaluate the clinical efficacy and safety of this compound in patients with various bacterial infections.

-

Methodology:

-

Study Design: These were often open-label, multicenter studies. Some were comparative trials, for instance, a double-blind controlled study against Latamoxef (LMOX) for complicated urinary tract infections.

-

Patient Population: Patients with diagnosed bacterial infections, including respiratory tract infections, urinary tract infections, and surgical infections.

-

Dosage: Typically, 1-2 grams of this compound were administered intravenously daily in two to four divided doses.

-

Efficacy Assessment:

-

Clinical Response: Evaluated based on the resolution or improvement of clinical signs and symptoms of infection. The response was often categorized as "excellent," "good," "fair," or "poor."

-

Bacteriological Response: Assessed by the eradication or reduction of the causative pathogen from clinical specimens.

-

-

Safety Assessment: Monitoring and recording of all adverse events and abnormal laboratory findings.

-

Neonatal and Pediatric Studies

-

Objective: To determine the efficacy, safety, and appropriate dosage of this compound in neonatal and pediatric populations.

-

Methodology:

-

Patient Population: Neonates (including low-birth-weight infants) and children with bacterial infections such as sepsis, pneumonia, and urinary tract infections.

-

Dosage: Doses were determined based on body weight, typically ranging from 60 to 80 mg/kg/day, divided into 3-4 doses.

-

Efficacy and Safety Assessment: Similar to adult trials, with a close watch for age-specific adverse events.

-

Pharmacokinetic Analysis: Blood and urine samples were collected to determine the pharmacokinetic profile in these specific populations, leading to age- and weight-based dosing recommendations.

-

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow: A Typical Early Phase Clinical Trial in Japan

Caption: Generalized workflow of early this compound clinical trials in Japan.

References

Methodological & Application

Application Notes and Protocols for Flomoxef in a Murine Thigh Infection Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the neutropenic murine thigh infection model for the evaluation of Flomoxef's efficacy. This document includes detailed experimental protocols, a summary of key pharmacodynamic parameters, and visualizations to aid in understanding the experimental workflow and the drug's mechanism of action.

Introduction to this compound and the Murine Thigh Infection Model

This compound is a parenteral oxacephem antibiotic, a class of beta-lactam antibiotics, with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It is particularly noted for its stability against many beta-lactamases. The neutropenic murine thigh infection model is a standardized and highly reproducible in vivo model used to assess the efficacy of antimicrobial agents in a setting that mimics a deep-seated soft tissue infection in an immunocompromised host.[3][4][5] This model is crucial for preclinical drug development, allowing for the determination of pharmacokinetic/pharmacodynamic (PK/PD) indices that correlate with antibacterial efficacy.[3]

Pharmacodynamics and Mechanism of Action of this compound

The primary pharmacodynamic (PD) index that correlates with the efficacy of this compound is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC).[6] For this compound against Extended-Spectrum Beta-Lactamase (ESBL)-producing Escherichia coli, a target of %fT>MIC ≥ 40% is associated with a 1-log10 reduction in bacterial burden.[6]

This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][2][7] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][2] By inactivating these PBPs, this compound disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[1][7]

Experimental Protocols

The following protocols are a synthesis of established methods for the neutropenic murine thigh infection model. Researchers should adapt these protocols based on their specific bacterial strain, institutional animal care and use committee (IACUC) guidelines, and experimental goals.

Animal Model and Neutropenia Induction

-

Animal Strain: Specific-pathogen-free, female ICR or CD-1 mice, typically 6 weeks old and weighing 18-22 grams.[4][8]

-

Neutropenia Induction: Render mice neutropenic by intraperitoneal (IP) injections of cyclophosphamide. A common regimen is 150 mg/kg administered 4 days prior to infection and 100 mg/kg administered 1 day before infection.[4][8] This ensures that the host's immune system does not interfere with the assessment of the antibiotic's direct effect on the bacteria.

Inoculum Preparation and Infection

-

Bacterial Strains: Clinically relevant strains of interest, such as Escherichia coli, Staphylococcus aureus, or other pathogens, should be used.

-

Inoculum Preparation: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 1-2 x 10^7 CFU/mL. The exact concentration should be confirmed by plating serial dilutions.

-

Infection: Anesthetize the neutropenic mice and inject 0.1 mL of the bacterial inoculum intramuscularly into the thigh.[4]

This compound Administration

-

Treatment Initiation: Begin this compound administration 2 hours post-infection.[8]

-

Dosing: Administer this compound via subcutaneous or intravenous injection. Dosing regimens should be designed to achieve a range of %fT>MIC values to determine the dose-response relationship.

Efficacy Assessment

-

Bacterial Load Quantification: At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the infected thigh muscle, weigh it, and homogenize it in a sterile saline or phosphate-buffered saline (PBS) solution.[8]

-

Colony Forming Unit (CFU) Enumeration: Plate serial dilutions of the thigh homogenate onto appropriate agar plates. Incubate the plates overnight at 37°C and then count the colonies to determine the number of CFU per gram of thigh tissue.[8]

-

Data Analysis: The efficacy of this compound is determined by calculating the change in the log10 CFU/thigh over the 24-hour treatment period compared to the initial bacterial load at the start of treatment.

Data Presentation

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters for this compound relevant to the murine thigh infection model.

Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Reference |

| Biological Half-life (t½) | ~16 minutes | [9] |

| Protein Binding | ~35% | [10] |

Dose-Response Relationship of this compound

Detailed public data correlating specific this compound doses in mg/kg to the corresponding bacterial load reduction and %fT>MIC in the murine thigh infection model is limited. The table below is illustrative and based on the established pharmacodynamic target for a 1-log10 kill of ESBL-producing E. coli. Researchers should generate their own dose-response curves for the specific bacterial strains under investigation.

| Efficacy Endpoint | Required %fT>MIC | Reference |

| 1-log10 kill | 35.1% | [6] |

| Static Effect | Not explicitly stated | - |

| 2-log10 kill | Not explicitly stated | - |

Note: The actual dose required to achieve these endpoints will depend on the MIC of the specific bacterial strain and the dosing interval.

Conclusion

The neutropenic murine thigh infection model is a valuable tool for characterizing the in vivo efficacy of this compound. By understanding the experimental protocols and the key pharmacodynamic driver of %fT>MIC, researchers can effectively design studies to evaluate the potential of this compound against various bacterial pathogens. The generation of robust dose-response data is critical for the translation of these preclinical findings to clinical settings.

References

- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. noblelifesci.com [noblelifesci.com]

- 5. imquestbio.com [imquestbio.com]

- 6. Pharmacokinetics/Pharmacodynamics Evaluation of this compound against Extended-Spectrum Beta-Lactamase-Producing Escherichia coli In Vitro and In Vivo in a Murine Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is this compound Sodium used for? [synapse.patsnap.com]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

- 10. cdn.who.int [cdn.who.int]

Application Notes and Protocols for Flomoxef Susceptibility Testing in Clinical Isolates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of clinical bacterial isolates to Flomoxef, an oxacephem antibiotic. The information is intended to guide researchers in microbiology, infectious diseases, and drug development in assessing the activity of this compound against relevant pathogens.

Introduction

This compound is a parenteral oxacephem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It exhibits stability against many β-lactamases, making it a potential therapeutic option for infections caused by resistant organisms. Accurate and standardized susceptibility testing is crucial for determining its potential clinical efficacy and for monitoring the emergence of resistance.

It is important to note that currently, neither the Clinical and Laboratory Standards Institute (CLSI) nor the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established official clinical breakpoints for this compound.[1][2][3] In the absence of official breakpoints, some studies have utilized breakpoints for structurally similar compounds like latamoxef/moxalactam or cefotiam as a reference.[1][2] Researchers should exercise caution in interpreting results and consider the local epidemiology of resistance.

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against various clinical isolates as reported in the literature. These values can serve as a reference for expected MIC ranges.

Table 1: this compound MIC Data for Enterobacteriaceae

| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| ESBL-producing E. coli | 50 | Not Specified | ≤ 0.5 | Not Specified | [4] |

| ESBL-producing K. pneumoniae | 50 | Not Specified | ≤ 1 | Not Specified | [4] |

| ESBL-producing E. coli | 93 | Not Specified | 1 | 4 | [5] |

| ESBL-producing K. pneumoniae | 83 | Not Specified | 0.5 | 16 | [5] |

| Non-ESBL-producing E. coli | Not Specified | Not Specified | Not Specified | Not Specified | [6] |

| Non-ESBL-producing K. pneumoniae | Not Specified | Not Specified | Not Specified | Not Specified | [6] |

| Non-ESBL-producing P. mirabilis | Not Specified | Not Specified | Not Specified | Not Specified | [6] |

Table 2: this compound MIC Data for Other Clinically Relevant Bacteria

| Organism | Geometric Mean MIC (mg/L) | Reference |

| Staphylococcus aureus | 0.44 | [7] |

| Klebsiella oxytoca | 0.05 | [7] |

| Enterobacter spp. | 12.6 | [7] |

| Acinetobacter anitratus | 33.1 | [7] |

| Enterococcus faecalis | 64 | [7] |

| Pseudomonas aeruginosa | >256 | [7] |

Experimental Protocols

The following are detailed protocols for performing this compound susceptibility testing using common laboratory methods. These are based on established guidelines from CLSI and general microbiology practices.

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium.

Materials:

-

This compound analytical standard powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., sterile water, DMSO for initial stock)

-

Incubator (35 ± 2°C)

-

Microplate reader or manual reading mirror

-

Quality control (QC) strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™)

Procedure:

-

This compound Stock Solution Preparation:

-

Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable solvent as recommended by the manufacturer.[8]

-

Further dilute the stock solution in CAMHB to create a series of working solutions for the 2-fold serial dilutions.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of the 96-well plate, except for the first column.

-

Add 100 µL of the highest concentration of this compound working solution to the first well of each row to be tested.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to achieve the desired concentration range (e.g., 64 to 0.06 µg/mL). Discard 50 µL from the last well.

-

The final volume in each well should be 50 µL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the clinical isolate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Reading can be done visually using a reading mirror or with a microplate reader.

-

Compare the results of the QC strains with the acceptable ranges to ensure the validity of the test.

-

Disk Diffusion Method (Kirby-Bauer)

This method assesses the susceptibility of a bacterial isolate to this compound by measuring the zone of growth inhibition around a this compound-impregnated disk.

Materials:

-

This compound disks (30 µg)[7]

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35 ± 2°C)

-

Ruler or caliper for measuring zone diameters

-

Quality control (QC) strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™)

Procedure:

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[9]

-

-

Inoculation of MHA Plate:

-

Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[10]

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

-

Application of this compound Disks:

-

Aseptically apply a 30 µg this compound disk to the surface of the inoculated MHA plate.

-

Gently press the disk down to ensure complete contact with the agar.

-

If testing multiple antibiotics, ensure disks are spaced far enough apart to prevent overlapping of inhibition zones.

-

-

Incubation:

-

Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

-

Measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters.

-

Interpret the results based on established zone diameter breakpoints. As official breakpoints are not available for this compound, researchers may need to correlate zone diameters with MIC values determined by a reference method. One study proposed the following interpretive criteria based on the DIN method: resistant (≤22 mm), moderately susceptible (23-29 mm), and susceptible (≥30 mm).[7]

-

Ensure the QC strain zone diameters are within the acceptable range.

-

Quality Control

Regular quality control is essential for ensuring the accuracy and reproducibility of susceptibility testing results.

-

QC Strains: Standard ATCC strains such as E. coli ATCC® 25922™ and S. aureus ATCC® 29213™ should be tested with each batch of clinical isolates.[11]

-

Acceptable Ranges: While specific CLSI or EUCAST QC ranges for this compound are not established, laboratories should establish their own internal QC ranges based on repeated testing. These ranges should be narrow enough to detect deviations in test performance.

-

Frequency of QC Testing: QC testing should be performed daily or each time a susceptibility test is conducted.[11]

Visualizations

The following diagrams illustrate the experimental workflows for the described protocols.

Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.

Caption: Workflow for this compound Disk Diffusion Susceptibility Testing.

References

- 1. cdn.who.int [cdn.who.int]

- 2. Relation between this compound minimum inhibitory concentrations and clinical outcomes of patients treated with this compound for Enterobacteriaceae bacteremia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. list.essentialmeds.org [list.essentialmeds.org]

- 4. In Vitro Efficacy of this compound against Extended-Spectrum Beta-Lactamase-Producing Escherichia coli and Klebsiella pneumoniae Associated with Urinary Tract Infections in Malaysia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro activity of this compound against extended-spectrum β-lactamase-producing Escherichia coli and Klebsiella pneumoniae in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Interpretive criteria of antimicrobial disk susceptibility tests with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. goldbio.com [goldbio.com]

- 10. asm.org [asm.org]

- 11. bsac.org.uk [bsac.org.uk]

Methodological Considerations for Flomoxef in Combination Therapy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodological considerations for utilizing Flomoxef, an oxacephem antibiotic, in combination with other antimicrobial agents. The information presented is intended to guide researchers in designing and executing in vitro and in vivo studies to evaluate the synergistic potential of this compound-based combination therapies against various bacterial pathogens.

Introduction to this compound and Combination Therapy

This compound is a broad-spectrum antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2] This mechanism disrupts the final stages of peptidoglycan synthesis, leading to bacterial cell lysis and death.[1][2] The increasing prevalence of antimicrobial resistance necessitates the exploration of combination therapies to enhance efficacy, reduce the development of resistance, and broaden the spectrum of activity. Combining this compound with other antibiotics that have different mechanisms of action can lead to synergistic interactions, resulting in a greater antibacterial effect than the sum of the individual agents.

Application Notes: Key Combination Strategies

This compound and Fosfomycin

This combination has shown significant synergy, particularly against neonatal sepsis pathogens.[3][4] Both antibiotics target the bacterial cell wall synthesis pathway but at different stages. This compound inhibits the transpeptidase activity of PBPs, while fosfomycin inhibits MurA, an enzyme involved in the early cytoplasmic steps of peptidoglycan precursor synthesis.[4][5] This dual blockade of a critical metabolic pathway is a key mechanism of their synergistic interaction.

This compound and Amikacin

The combination of this compound and amikacin has demonstrated synergy in both bacterial killing and the prevention of amikacin resistance.[6][7] this compound's disruption of the cell wall is thought to facilitate the entry of amikacin, an aminoglycoside that inhibits protein synthesis by binding to the 30S ribosomal subunit. This combination is a promising strategy for treating neonatal sepsis caused by multidrug-resistant Gram-negative bacteria.

This compound and Vancomycin

Synergism between this compound and vancomycin has been observed against staphylococcal strains, including Methicillin-resistant Staphylococcus aureus (MRSA).[8] The proposed mechanism involves this compound's interaction with PBP2a, the protein responsible for methicillin resistance. By binding to PBP2a, this compound may alter the cell wall structure in a way that enhances the accessibility of vancomycin to its target, the D-Ala-D-Ala terminus of peptidoglycan precursors.[9]

This compound and Tobramycin

This combination has been evaluated for the treatment of infections in immunocompromised patients, such as those with hematological disorders.[10] Tobramycin, an aminoglycoside, inhibits protein synthesis.[11] The synergistic effect with this compound is likely due to the enhanced uptake of tobramycin following cell wall disruption by this compound. This combination has shown clinical utility in treating suspected septicemia.[10]

Data Presentation: Summary of In Vitro Synergy

The following tables summarize the quantitative data from key studies evaluating the synergistic activity of this compound in combination with other antibiotics. The Fractional Inhibitory Concentration Index (FICI) is a common measure of synergy, where FICI ≤ 0.5 indicates synergy, >0.5 to ≤4 indicates an additive or indifferent effect, and >4 indicates antagonism.

Table 1: this compound and Fosfomycin Synergy against various bacterial strains [3][4]

| Bacterial Strain | This compound MIC (mg/L) | Fosfomycin MIC (mg/L) | FICI | Interpretation |

| E. coli ST195 | 0.125 | 1 | Not explicitly stated, but synergy was demonstrated in HFIM | Synergy |

| MRSA (5 strains) | ≤4 | 1-2 | α > 0 in 2/5 strains | Synergy in some strains |

| K. pneumoniae (4 strains) | ≥8 | >32 | α > 0 in 1/4 strains | Synergy in some strains |

| S. agalactiae (3 strains) | ≤0.5 | 8 | Additive | Additive |

| E. coli (4 strains) | ≤0.5 or ≥8 | 2-4 | α > 0 in 2/4 strains | Synergy in some strains |

Table 2: this compound and Amikacin Synergy [6][7]

| Study Type | Outcome | Interpretation |

| Checkerboard Assays | Synergistic in bacterial killing | Synergy |

| Hollow-Fibre Infection Model (HFIM) | Synergistic in bacterial killing and prevention of amikacin resistance | Synergy |

Table 3: this compound and Vancomycin Synergy [8]

| Bacterial Strain | Observation | Interpretation |

| Staphylococcal strains | Synergism observed in almost all strains | Synergy |

| S. epidermidis (weakly sensitive/resistant to this compound) | Stronger synergism observed | Synergy |

| E. faecalis and S. faecium | Synergistic effect | Synergy |

Table 4: this compound and Tobramycin Clinical Efficacy [10]

| Patient Population | Infection Type | Efficacy Rate |

| Patients with hematological disorders | Suspected septicemia, septicemia, pleuritis | 60% (Excellent/Good response) |

| Neutrophil count >501/microliter | Infections | 73.1% |

| Neutrophil count <501/microliter | Infections | 35.7% |

Experimental Protocols

Checkerboard Assay for Synergy Testing

This method is used to determine the in vitro interaction between two antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Stock solutions of this compound and the second antibiotic

-

Prepare serial twofold dilutions of this compound horizontally and the second antibiotic vertically in the 96-well plate containing CAMHB.

-

The final volume in each well should be 100 µL.

-

Inoculate each well with 100 µL of the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include wells with each antibiotic alone as controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination by visual inspection for turbidity.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug: FIC = MIC of drug in combination / MIC of drug alone.

-

Calculate the FIC Index (FICI) by summing the individual FICs.

Time-Kill Curve Assay

This dynamic method assesses the rate of bacterial killing over time when exposed to antimicrobial agents.

Materials:

-

Bacterial culture in logarithmic growth phase

-

CAMHB

-

This compound and the second antibiotic at desired concentrations (e.g., 0.5x, 1x, 2x MIC)

-

Sterile saline for serial dilutions

-

Agar plates for colony counting

-

Prepare tubes with CAMHB containing the antibiotics alone and in combination at the desired concentrations.

-

Inoculate the tubes with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.

-

Incubate the tubes at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.

-

Perform serial dilutions in sterile saline and plate onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies (CFU/mL) at each time point.

-

Plot the log10 CFU/mL versus time to generate the time-kill curves. Synergy is typically defined as a ≥2 log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.

Hollow-Fibre Infection Model (HFIM)

The HFIM is a dynamic in vitro model that simulates the pharmacokinetics of antibiotics in humans.

Materials:

-

Hollow-fibre cartridge

-

Peristaltic pumps

-

Central reservoir with culture medium

-

Syringe pumps for drug administration

-

Bacterial inoculum

-

Set up the HFIM circuit, including the hollow-fibre cartridge, central reservoir, and tubing.

-

Inoculate the extracapillary space of the cartridge with the test organism.

-

Simulate human pharmacokinetics by infusing and clearing the antibiotics from the central reservoir using computer-controlled pumps.

-

Collect samples from the central reservoir and the intracapillary space at various time points to measure drug concentrations and bacterial density.

-

Analyze the data to determine the pharmacodynamic effects of the combination therapy, including bacterial killing and prevention of resistance.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

Caption: Synergistic mechanisms of this compound combinations.

Experimental Workflows

Caption: Workflow for the Checkerboard Synergy Assay.

Caption: Workflow for the Time-Kill Curve Assay.

Caption: Workflow for the Hollow-Fibre Infection Model.

References

- 1. 3.7. Checkerboard Synergy [bio-protocol.org]

- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound and fosfomycin in combination for the treatment of neonatal sepsis in the setting of highly prevalent antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro activity of this compound and cefazolin in combination with vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Combinations of Vancomycin and β-Lactams Are Synergistic against Staphylococci with Reduced Susceptibilities to Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Therapeutic effects of a combination treatment with this compound and tobramycin against infections complicated with hematological disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tobramycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 13. biori.periodikos.com.br [biori.periodikos.com.br]

- 14. researchgate.net [researchgate.net]

- 15. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. openaccess.uoc.edu [openaccess.uoc.edu]

- 17. journals.asm.org [journals.asm.org]

- 18. academic.oup.com [academic.oup.com]

- 19. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Flomoxef Administration in Pediatric Clinical Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Flomoxef administration in pediatric clinical studies, summarizing key quantitative data, experimental protocols, and visualizing essential workflows and relationships.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and clinical outcomes of this compound in pediatric populations as reported in various clinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Pediatric Patients

| Dosage (mg/kg) | Administration Route | Number of Patients | Cmax (µg/mL) | T1/2 (hours) | 6-hr Urinary Excretion Rate (%) | Reference |

| 10 | IV Drip Infusion (30 min) | - | 30.3 ± 4.5 | 0.734 ± 0.196 | 72.3 | [1] |

| 10 | IV Bolus | 5 | - | - | - | [2] |

| 20 | IV Bolus | 7 | 35.3 | 0.75 | 71.9 | [3] |

| 20 | IV Drip Infusion (30 min) | - | 51.0 | 0.97 (β-phase) | - | [4] |

| 20 | IV Drip Infusion (30 min) | 3 | - | 0.96 (β-phase) | 95.5 | [5] |

| 20 | IV Drip Infusion (30 min) | - | 54.3 ± 9.7 | 0.628 ± 0.185 | 69.3 | [1] |

| 20 | IV Bolus | - | - | 0.66 (β-phase) | 76.5 | [6] |

| 20 | IV Drip Infusion (1 hr) | - | 21.5 - 27.5 (at 1 hr) | 0.61 - 0.83 (β-phase) | - | [7] |

| 20 | IV Bolus | - | 56.7 - 90.2 (at 3-10 min) | 1.22 (β-phase) | 66.7 - 69.8 | [7] |

| 30 | IV Bolus | - | - | - | - | [8] |

| 40 | IV Bolus | 4 | 77.7 | 0.95 | 65.1 | [3] |

| 40 | IV Drip Infusion (30 min) | 3 | 87.4 ± 18.35 | 0.70 ± 0.27 | 53.4 ± 6.1 | [9] |

Cmax: Maximum serum concentration; T1/2: Half-life; IV: Intravenous

Table 2: Clinical Efficacy of this compound in Pediatric Infections

| Indication | Number of Patients | Daily Dosage (mg/kg) | Efficacy Rate (%) | Bacteriological Elimination Rate (%) | Reference |

| Various Bacterial Infections | 25 | 50 - 138 (divided 3-4 times) | 100 | 90.6 | [3] |

| Various Bacterial Infections | 26 | - | 92 | 85 | [10] |

| Various Bacterial Infections | 28 | 39 - 152 | 68 | 83 | [4] |

| Various Bacterial Infections | 24 | - | 100 | - | [9] |

| Various Bacterial Infections | 17 | 61.9 - 87.2 (divided 3-4 times) | 94.1 | - | [6] |

| Various Bacterial Infections | 38 | - | 97.4 | - | [5] |

| Various Bacterial Infections | 30 | - | 92 | 80 | [1] |

| Neonatal Bacterial Infections | 52 | 12.4 - 24.9 (every 8-12 hrs) | 92.3 (Excellent or Good) | 92.9 (in 14 patients) | [11] |

Experimental Protocols

The methodologies described in the cited clinical studies for the administration of this compound in pediatric patients generally follow a standard framework.

Patient Selection

-

Inclusion Criteria: Pediatric patients (neonates to adolescents) with diagnosed bacterial infections.[11] The types of infections studied include pneumonia, bronchopneumonia, pyothorax, urinary tract infections, tonsillitis, lymphadenitis, cellulitis, and sepsis.[3][4][5][6][9][11]

-

Exclusion Criteria: While not always explicitly stated, standard exclusion criteria would likely include known hypersensitivity to cephem antibiotics, severe renal impairment (unless specifically studied), and concurrent use of other antibiotics that could interfere with the evaluation of this compound's efficacy.

Drug Administration

-

Formulation: this compound is administered parenterally.

-

Route of Administration: The most common routes are intravenous bolus injection and intravenous drip infusion.[3][4][6][9]

-

Dosage and Frequency: Dosing regimens varied significantly across studies, ranging from 39 to 152 mg/kg per day.[4] The total daily dose was typically divided into 3 or 4 administrations.[3][6] In neonates, dosages ranged from 12.4 to 24.9 mg/kg every 8 or 12 hours.[11]

Pharmacokinetic Analysis

-

Sample Collection: Blood samples are collected at predetermined time points following drug administration to measure serum concentrations of this compound. Urine samples are also collected to determine the urinary excretion rate.[3][9]

-

Analytical Method: The concentration of this compound in serum and urine is determined using high-performance liquid chromatography (HPLC) or other appropriate bioanalytical methods.

-

Parameter Calculation: Key pharmacokinetic parameters such as maximum serum concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (T1/2), and the area under the concentration-time curve (AUC) are calculated from the concentration-time data.

Efficacy and Safety Evaluation

-

Clinical Efficacy: The clinical response to treatment is categorized as excellent, good, fair, or poor based on the resolution of clinical signs and symptoms of infection.[4][5]

-

Bacteriological Efficacy: The eradication of the causative pathogen is confirmed by microbiological testing of relevant clinical specimens (e.g., blood, urine, sputum) before and after treatment.[3][4]

-

Safety Assessment: Patients are monitored for adverse reactions throughout the study period. Laboratory tests, including hematology and blood chemistry, are performed to detect any drug-related abnormalities.[3][6] Common reported adverse events include eosinophilia, thrombocytosis, and transient elevations in liver enzymes.[3] Diarrhea and loose stools have also been noted.[10]

Visualizations

Experimental Workflow for Pediatric this compound Clinical Trials

References

- 1. [Fundamental and clinical studies of this compound in the pediatric field] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Pharmacokinetics of this compound in children undergoing chronic hemodialysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Bacteriological and clinical studies of this compound in the field of pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Clinical and pharmacokinetics evaluation of this compound in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Pharmacokinetic and clinical studies on this compound in the pediatric field] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Clinical studies of this compound in the field of pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [The study of this compound in the pediatric field] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [Laboratory and clinical studies of this compound in the pediatric field] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Clinical evaluation of this compound in children] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Clinical efficacy of this compound in neonatal bacterial infection] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Population Pharmacokinetic/Pharmacodynamic Analysis of Flomoxef

These application notes provide a detailed overview of the population pharmacokinetic and pharmacodynamic (PK/PD) analysis of Flomoxef, a cephamycin antibiotic. The information is intended for researchers, scientists, and drug development professionals involved in antimicrobial research and clinical pharmacology.

Introduction

This compound is a broad-spectrum antibiotic with activity against Gram-positive, Gram-negative, and anaerobic bacteria.[1] It has shown clinical efficacy against extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli.[1] Understanding its pharmacokinetic and pharmacodynamic properties within specific patient populations is crucial for optimizing dosing regimens to ensure efficacy and prevent the development of resistance. This document summarizes key findings from a population PK/PD study of this compound in patients undergoing hepatic resection and provides relevant experimental protocols.

Mechanism of Action

This compound is a β-lactam antibiotic that inhibits bacterial cell wall synthesis.[2][3] It achieves this by binding to penicillin-binding proteins (PBPs), which prevents the final transpeptidation step of peptidoglycan synthesis, a critical component of bacterial cell walls.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from a population pharmacokinetic study of this compound in patients undergoing hepatic resection.

Patient Demographics

A total of 43 patients were included in the analysis, with 29 male and 14 female participants.[4]

| Characteristic | Value |

| Number of Patients | 43 |

| Age (years, median [range]) | 68 [32-83] |

| Weight (kg, median [range]) | 60.2 [39.0-91.3] |

| Serum Creatinine (mg/dL, median [range]) | 0.70 [0.42-1.25] |

| Creatinine Clearance (mL/min, median [range]) | 80.5 [35.9-166.7] |

Table 1: Summary of patient demographic and baseline characteristics.

Population Pharmacokinetic Parameter Estimates

A two-compartment model with linear elimination best described the pharmacokinetics of this compound.[1][4][5][6] Creatinine clearance (CLcr) was identified as a significant covariate for total clearance (CL).[1][4][5][6]

| Parameter | Estimate | Relative Standard Error (%) |

| Total Clearance (CL, L/h) | 8.86 | 7.9 |

| Central Volume of Distribution (V1, L) | 9.53 | 9.9 |

| Peripheral Volume of Distribution (V2, L) | 10.3 | 21.6 |

| Intercompartmental Clearance (Q, L/h) | 18.4 | 26.1 |

| Interindividual Variability in CL (BSV-CL, %) | 28.5 | 31.0 |

| Interindividual Variability in V1 (BSV-V1, %) | 23.3 | 43.1 |

| Proportional Error (%) | 17.5 | 22.1 |

| Additive Error (mg/L) | 0.81 | 30.6 |

Table 2: Final population pharmacokinetic parameter estimates for this compound.

Pharmacodynamic Targets

The primary pharmacodynamic (PD) target was the probability of maintaining this compound concentrations above the minimum inhibitory concentration (MIC) for relevant pathogens.

| Pathogen | MIC90 (mg/L) | Target |

| Escherichia coli | 0.5 | Probability of trough concentration > MIC90 |

| Methicillin-susceptible Staphylococcus aureus (MSSA) | 1.0 | Probability of trough concentration > MIC90 |

Table 3: Pharmacodynamic targets used in the analysis.[1][4][5][6]

Experimental Protocols

This section details the methodologies employed in the population PK/PD study of this compound.

Study Population and Drug Administration

-

Patient Selection: The study enrolled 43 adult patients scheduled to undergo hepatic resection at Kitasato University Hospital in Kanagawa, Japan.[4]

-

Drug Administration: Patients received a 1 g or 2 g intravenous bolus of this compound over a 5-minute period as antimicrobial prophylaxis before surgery.[4]

Sample Collection

-

Serum Samples: A total of 210 serum samples were collected at various time points after drug administration.[1][4]

-

Liver Tissue Samples: 29 liver tissue samples were obtained from 29 of the patients during surgery.[1][4]

Analytical Method for this compound Concentration

The concentration of this compound in serum and liver tissue samples was determined using a validated analytical method. While the specific details of the assay were not provided in the primary source, standard methods for quantifying beta-lactam antibiotics, such as high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or mass spectrometry (MS), are typically employed.

Microbiological Susceptibility Testing

Minimum inhibitory concentrations (MICs) of this compound against various pathogens are determined using standard methods such as broth microdilution or agar dilution according to guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]

Population Pharmacokinetic/Pharmacodynamic Modeling

Population Pharmacokinetic Modeling

-

Software: The population pharmacokinetic analysis was performed using a nonlinear mixed-effects modeling approach, commonly implemented with software such as NONMEM.

-

Model Development: A two-compartment model with linear elimination was found to best describe the concentration-time data for this compound.[1][4][5][6]

-

Covariate Analysis: The influence of various patient characteristics (covariates) on the pharmacokinetic parameters was investigated. Creatinine clearance was identified as a significant covariate affecting the total clearance of this compound, particularly when CLcr was below 60 mL/min.[1][4][5][6]

Monte Carlo Simulation and Pharmacodynamic Analysis

-

Objective: Monte Carlo simulations were conducted to assess the probability of target attainment (PTA) for different dosing regimens and to propose an optimal dosing strategy based on renal function.[9][10]

-

Simulation Process: Using the final population pharmacokinetic model, 1,000 virtual patients were simulated for various creatinine clearance levels.[1] this compound trough concentrations in both serum and liver tissue were simulated.[1]

-

Pharmacodynamic Target: The target was the probability of maintaining the this compound trough concentration above the MIC90 values of 0.5 mg/L for E. coli and 1.0 mg/L for MSSA.[1][4][5][6]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the population PK/PD analysis of this compound.

Population PK/PD Analysis Logic

Caption: Logical flow of the population PK/PD analysis.

References

- 1. Population Pharmacokinetic-Pharmacodynamic Target Attainment Analysis of this compound in the Serum and Liver Tissue of Patients Undergoing Hepatic Resection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. toku-e.com [toku-e.com]

- 3. toku-e.com [toku-e.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Interpretive criteria of antimicrobial disk susceptibility tests with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound showed excellent in vitro activity against clinically important gram-positive and gram-negative pathogens causing community- and hospital-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic/Pharmacodynamic Analysis and Dose Optimization of Cefmetazole and this compound against Extended-Spectrum β-Lactamase-Producing Enterobacterales in Patients with Invasive Urinary Tract Infection Considering Renal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In Vitro Models for Studying Flomoxef's Antibacterial Effects: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Flomoxef is a parenteral oxacephem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] As a member of the β-lactam class of antibiotics, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3] This document provides detailed application notes and experimental protocols for studying the antibacterial effects of this compound in vitro, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes involved in the terminal steps of peptidoglycan synthesis in bacterial cell walls.[2][3] The inhibition of peptidoglycan cross-linking leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[2][3] this compound has demonstrated stability against hydrolysis by some β-lactamases, making it a viable option against certain resistant strains.

Key In Vitro Assays for Efficacy and Susceptibility Testing

Several in vitro models are crucial for evaluating the antibacterial properties of this compound. These include:

-

Minimum Inhibitory Concentration (MIC) Assays: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

-

Time-Kill Curve Assays: To assess the rate and extent of bacterial killing by this compound over time.

-

Checkerboard Synergy Assays: To evaluate the interaction of this compound with other antimicrobial agents.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution susceptibility testing.

Objective: To determine the MIC of this compound against a specific bacterial isolate.

Materials:

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or nephelometer

-

Incubator (35°C ± 2°C)

-

Multichannel pipette

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or buffer) at a concentration of at least 1000 µg/mL.[4]

-

Preparation of this compound Dilutions:

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[5]

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.[5]

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[4]

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

-

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL per well and a final inoculum density of approximately 2.5 x 10⁵ CFU/mL.

-

Controls:

-

Growth Control: A well containing only CAMHB and the bacterial inoculum.

-

Sterility Control: A well containing only CAMHB.

-

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[6]

-

Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Protocol 2: Time-Kill Curve Assay

This protocol assesses the bactericidal or bacteriostatic activity of this compound over time.

Objective: To determine the rate of bacterial killing by this compound at various concentrations.

Materials:

-

This compound

-

Appropriate broth medium (e.g., CAMHB)

-

Bacterial inoculum in logarithmic growth phase

-

Sterile culture tubes or flasks

-

Incubator with shaking capabilities (37°C)

-

Spectrophotometer

-

Plating supplies (e.g., agar plates, sterile saline for dilutions)

Procedure:

-

Inoculum Preparation: Prepare an overnight culture of the test organism. Dilute the overnight culture into fresh broth and incubate until it reaches the logarithmic phase of growth (typically an OD₆₀₀ of 0.2-0.5).

-

Assay Setup:

-

Prepare tubes or flasks containing the desired concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC) in broth.

-

Include a growth control tube without any antibiotic.

-

Inoculate each tube with the logarithmic phase culture to a final density of approximately 5 x 10⁵ CFU/mL.[1]

-

-

Incubation and Sampling:

-

Incubate all tubes at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.[1]

-

-

Viable Cell Counting:

-

Perform serial tenfold dilutions of each aliquot in sterile saline.

-

Plate a known volume of the appropriate dilutions onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

-

Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.[7]

-

Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[8]

-

Protocol 3: Checkerboard Synergy Assay

This protocol is used to evaluate the interaction between this compound and another antimicrobial agent.

Objective: To determine if the combination of this compound and another antibiotic is synergistic, additive, indifferent, or antagonistic.

Materials:

-

This compound and the second antimicrobial agent

-

Sterile 96-well microtiter plates

-

Appropriate broth medium

-

Standardized bacterial inoculum

Procedure:

-

Plate Setup:

-

Inoculation: Inoculate all wells with a standardized bacterial suspension as described in the MIC protocol.[9]

-

Incubation: Incubate the plate under the same conditions as the MIC assay.

-

Data Interpretation:

-

Determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

-

Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.[10]

-

Interpret the results as follows:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0[11]

-

-

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Species

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Escherichia coli (ESBL-producing) | 127 | 4 | >64 | [12] |

| Klebsiella pneumoniae (ESBL-producing) | Not Specified | ≤0.06 - 2 | ≤0.06 - 2 | [3] |

| Staphylococcus aureus | Not Specified | 0.44 (geometric mean) | Not Reported | [2] |

| Enterobacter spp. | Not Specified | 12.6 (geometric mean) | Not Reported | [2] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound's mechanism of action.

Caption: Workflow for MIC determination.

Caption: Key resistance mechanisms to this compound.

References

- 1. Outer Membrane Porins Contribute to Antimicrobial Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Distinct Roles of Outer Membrane Porins in Antibiotic Resistance and Membrane Integrity in Escherichia coli [frontiersin.org]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. emerypharma.com [emerypharma.com]

- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. actascientific.com [actascientific.com]

- 11. emerypharma.com [emerypharma.com]

- 12. biorxiv.org [biorxiv.org]

Troubleshooting & Optimization

Flomoxef Stability and Storage: A Technical Guide for Researchers

This technical support center provides essential information, troubleshooting guidance, and frequently asked questions regarding the stability and storage of Flomoxef for research applications. Adherence to these guidelines is crucial for ensuring the integrity of your experiments and obtaining reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound sodium should be stored at -20°C for up to three years. It is shipped at ambient temperatures, and this short-term exposure does not typically compromise its integrity.

Q2: How should I prepare and store this compound stock solutions?

This compound sodium is soluble in water and DMSO. For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions can be stored under the following conditions:

To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.[1] All solutions should be stored protected from light.[1]

Q3: How long is a reconstituted this compound solution stable at room temperature or refrigerated?

Reconstituted solutions of this compound should ideally be used immediately. However, if short-term storage is required, the following guidelines apply:

-

Room Temperature (1-30°C): Use within 6 hours.

-

Refrigerated (4°C): Use within 24 hours.

Q4: What is the stability of this compound against enzymatic degradation?

This compound is stable against many common β-lactamases, including extended-spectrum β-lactamases (ESBLs) like CTX-M, TEM, and SHV-1. However, it is susceptible to degradation by Class C β-lactamases, also known as AmpC β-lactamases.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |

| Loss of Antibacterial Activity in Experiments | Degradation of this compound due to improper storage. | - Verify that solid this compound and stock solutions have been stored at the correct temperatures and for the appropriate duration.- Ensure that solutions were protected from light.- Avoid repeated freeze-thaw cycles of stock solutions by using single-use aliquots.- Prepare fresh solutions for critical experiments. |

| Instability in experimental media (e.g., acidic or alkaline pH). | - Check the pH of your experimental buffers or media. Beta-lactam antibiotics can undergo hydrolysis at acidic or alkaline pH.[3][4]- If possible, perform a pilot study to assess the stability of this compound in your specific medium over the time course of your experiment. | |

| Presence of AmpC β-lactamase-producing organisms. | - If working with bacterial cultures, confirm whether the strains are known to produce AmpC β-lactamases, which can inactivate this compound. | |

| Precipitation in Stock Solution | Exceeding solubility limits or improper solvent use. | - this compound sodium is highly soluble in water and DMSO.[1] Ensure you are not exceeding the solubility limit.- For aqueous stock solutions, consider filter-sterilizing with a 0.22 µm filter before storage.[1] |

| Variability Between Experimental Repeats | Inconsistent this compound concentration due to degradation. | - Standardize your solution preparation and handling procedures.- Always use freshly prepared or properly stored and thawed aliquots.- Consider quantifying the concentration of your working solution spectrophotometrically if high precision is required. |

Stability and Storage Conditions Summary

| Form | Storage Temperature | Duration | Key Considerations |

| Solid (Powder) | -20°C | Up to 3 years | Protect from moisture and light. |

| Stock Solution | -80°C | Up to 6 months[1] | Aliquot to avoid freeze-thaw cycles. Protect from light.[1] |

| -20°C | Up to 1 month[1] | Aliquot to avoid freeze-thaw cycles. Protect from light.[1] | |

| Reconstituted Solution | Room Temperature (1-30°C) | Up to 6 hours | Use immediately if possible. |

| 4°C | Up to 24 hours | Use immediately if possible. |

Experimental Protocols

Protocol for a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

While a specific, validated stability-indicating HPLC method for this compound is not detailed in the readily available literature, a general approach based on methods for other cephalosporins can be adapted. This protocol serves as a starting point for method development.

Objective: To develop an HPLC method capable of separating intact this compound from its potential degradation products.

1. Instrumentation and Columns:

-

HPLC system with a UV detector.

-

A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for cephalosporin analysis.[5][6]

2. Mobile Phase Development:

-

A gradient or isocratic elution using a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typical.

-

The aqueous phase is often a buffer such as ammonium formate or phosphate buffer to control the pH.[5]

-

Start with a mobile phase composition similar to that used for other cephalosporins and optimize for the best separation of this compound from its degradation products. For example, a mobile phase of ammonium formate aqueous solution and methanol has been used for separating this compound impurities.[5]

3. Detection:

-

Set the UV detector to a wavelength where this compound has significant absorbance. This can be determined by obtaining a UV spectrum of a standard solution.

4. Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting this compound to various stress conditions to generate degradation products.

-

Acid Hydrolysis: Incubate a solution of this compound in a mild acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Incubate a solution of this compound in a mild base (e.g., 0.1 N NaOH) at room temperature. Beta-lactams are generally more susceptible to base-catalyzed hydrolysis.[4]

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).

-

Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp or direct sunlight).

5. Method Validation: The developed method should be validated according to ICH guidelines, including specificity (separation of the main peak from degradation products), linearity, accuracy, precision, and robustness.[6][7][8]

Visualizations

Caption: Workflow for handling and storing this compound.

Caption: Logic diagram for troubleshooting this compound-related issues.

Caption: Potential degradation pathways for this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biotic and abiotic degradation of four cephalosporin antibiotics in a lake surface water and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Separation and characterization of unknown impurities and isomers in this compound sodium by LC-IT-TOF MS and study of their negative-ion fragmentation regularities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Florfenicol and Flunixin Meglumine Combination in an Injectable Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Flomoxef Treatment and Bacterial Regrowth

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for bacterial regrowth following Flomoxef treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?